![molecular formula C8H6ClNOS B1643028 6-Chloro-4-methoxythieno[2,3-b]pyridine CAS No. 99429-84-2](/img/structure/B1643028.png)
6-Chloro-4-methoxythieno[2,3-b]pyridine
Overview
Description
6-Chloro-4-methoxythieno[2,3-b]pyridine is a heterocyclic molecule with the molecular formula C8H6ClNOS and a molecular weight of 199.65 g/mol . It is a useful reagent in the preparation of potent antibacterial fused-pyrimidone and fused-imidazole analogs .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-methoxythieno[2,3-b]pyridine includes a six-membered heterocyclic ring with sulfur and nitrogen atoms . The molecule has a covalently-bonded unit count of 1, a topological polar surface area of 50.4Ų, and a rotatable bond count of 1 .Physical And Chemical Properties Analysis
6-Chloro-4-methoxythieno[2,3-b]pyridine has a molecular weight of 199.65 g/mol and a monoisotopic mass of 198.9858627 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 . The compound is canonicalized, with an XLogP3 of 3.1 .Scientific Research Applications
Anticancer Properties
6-Chloro-4-methoxythieno[2,3-b]pyridine exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies are ongoing to explore its mechanism of action and potential clinical applications .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies suggest that 6-Chloro-4-methoxythieno[2,3-b]pyridine may protect neurons from oxidative stress and neurodegeneration. Its antioxidant properties make it relevant for conditions like Alzheimer’s disease and Parkinson’s disease. Researchers are investigating its ability to prevent protein aggregation and neuronal damage .
Antibacterial and Antifungal Activity
The compound exhibits moderate antibacterial and antifungal properties. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Researchers are exploring its potential as a novel antimicrobial agent .
Antiplatelet Aggregation
6-Chloro-4-methoxythieno[2,3-b]pyridine has been studied for its effects on platelet aggregation. It interferes with platelet activation pathways, making it relevant for preventing thrombotic events. However, further investigations are needed to establish its clinical utility .
Potential as an Amyloid-β Inhibitor
Theoretical evaluations indicate that derivatives of this compound could inhibit the aggregation of amyloid-β peptides in the human brain. Amyloid-β aggregation is associated with Alzheimer’s disease onset. Researchers are exploring its potential as a therapeutic agent for neurodegenerative disorders .
properties
IUPAC Name |
6-chloro-4-methoxythieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-8-5(6)2-3-12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQLOJLXMPRGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methoxythieno[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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